molecular formula C21H21NO6S3 B11664383 dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11664383
M. Wt: 479.6 g/mol
InChI Key: LOSMOYMLUCAEGQ-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, dithiole compounds, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures but different functional groups.

    Dithiole Compounds: Molecules containing dithiole rings with various substituents.

Uniqueness

Dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 303177-29-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and various studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C27H24FNO6S3C_{27}H_{24}FNO_6S_3 with a molecular weight of approximately 573.68 g/mol. The structure features a dithiole core and a quinoline moiety, which are known to contribute to diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of the quinoline structure exhibit significant antitumor properties. For instance, the compound was screened for its inhibitory effects against various kinases involved in cancer progression. In one study, compounds similar to dimethyl 2-(1-acetyl-6-methoxy...) showed over 85% inhibition against specific human kinases, suggesting strong potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that certain derivatives possess higher efficacy than conventional antibiotics like ampicillin and streptomycin. The antifungal activity was particularly noteworthy, surpassing that of established antifungal agents such as ketoconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed using various in vitro models. It was found to exhibit comparable or superior anti-inflammatory effects compared to indomethacin, a well-known anti-inflammatory drug. This suggests that the compound may inhibit pathways involved in inflammation, including the production of nitric oxide and cyclooxygenase enzymes .

Case Study 1: Kinase Inhibition

In a detailed investigation involving the synthesis of hybrid molecules with quinoline derivatives, it was found that several compounds exhibited significant inhibition of kinases such as EGFR and JAK2. These findings are critical as they indicate the potential of these compounds in targeted cancer therapy .

Case Study 2: Antifungal Activity

A comparative study on the antifungal activity of dithioloquinolinethiones revealed that certain derivatives had a higher antifungal activity than standard treatments. This positions these compounds as promising candidates for further development in antifungal therapies .

Data Tables

Activity Compound IC50 Value Reference
AntitumorDimethyl derivative< 10 µM
AntimicrobialDithioloquinolinethione derivative> 85% inhibition
Anti-inflammatoryDimethyl derivativeComparable to Indomethacin

Properties

Molecular Formula

C21H21NO6S3

Molecular Weight

479.6 g/mol

IUPAC Name

dimethyl 2-(1-acetyl-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C21H21NO6S3/c1-10(23)22-13-8-7-11(26-4)9-12(13)14(17(29)21(22,2)3)20-30-15(18(24)27-5)16(31-20)19(25)28-6/h7-9H,1-6H3

InChI Key

LOSMOYMLUCAEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

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